N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
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Overview
Description
“N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” is a complex organic compound that features a benzodioxole ring, a benzofuran ring, and a nitrobenzamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzodioxole Ring: This step may involve the use of catechol derivatives and appropriate reagents to form the benzodioxole structure.
Attachment of the Nitrobenzamide Group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the benzodioxole ring.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation reagents or electrophilic aromatic substitution conditions.
Major Products
Oxidation Products: Oxidized derivatives of the benzofuran or benzodioxole rings.
Reduction Products: Amino derivatives of the nitrobenzamide group.
Substitution Products: Halogenated or other substituted aromatic derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
Possible uses in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide
Uniqueness
The presence of both the benzodioxole and benzofuran rings, along with the nitrobenzamide group, makes “N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” unique. This combination of functional groups may impart distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(4-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O7/c1-13-6-7-14(10-17(13)27(30)31)23(28)26-21-16-4-2-3-5-18(16)34-22(21)24(29)25-15-8-9-19-20(11-15)33-12-32-19/h2-11H,12H2,1H3,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKOMNQYTIRCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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